4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Synthetic methodology N-Protection strategy Medicinal chemistry building blocks

Researchers need a pyrrole building block for divergent synthesis without competing N-H reactivity or side reactions. This tetrasubstituted pyrrole solves that with three orthogonal handles. - **N-PMB group** enables chemoselective C3/C4 functionalization, removed under mild acid. - **C4-formyl** allows oxime/click conjugation; **C3-COOH** for amide coupling. - **2,5-dimethyl** block blocks α-positions, eliminating side reactions. - **98% purity** (Fluorochem-grade equivalent) supports impurity profiling for RSM filing.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 1171868-54-4
Cat. No. B1438523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS1171868-54-4
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O
InChIInChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20)
InChIKeyGHXIXMWHZUYCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: Identity and Procurement


4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 1171868-54-4) is a tetrasubstituted 1H-pyrrole-3-carboxylic acid derivative bearing a 4-formyl group, a 1-(4-methoxybenzyl) N-protecting group, and methyl substituents at the 2- and 5-positions . Its molecular formula is C16H17NO4 with a molecular weight of 287.31 g/mol . The compound is commercially available from multiple specialist chemical suppliers (e.g., Fluorochem, Combi-Blocks, AKSci) at purities of 95–98% . The presence of three chemically distinct reactive handles—a carboxylic acid at C-3, a formyl group at C-4, and an acid-labile N-(4-methoxybenzyl) protecting group—makes this compound a versatile intermediate for divergent synthetic elaboration in medicinal chemistry and probe discovery programs.

Orthogonal handles — three independently addressable sites (COOH, CHO, N-PMB) for divergent library synthesis
N-Protection strategy — acid-labile PMB group eliminates competing N–H reactivity during C-3/C-4 elaboration
Regiospecific formyl — 4-formyl position enables condensation chemistry distinct from 5-formyl analogs

Key Differentiators Among Pyrrole-3-Carboxylic Acid Derivatives


Generic substitution of this compound with simpler pyrrole-3-carboxylic acid analogs (e.g., unsubstituted 1H-pyrrole-3-carboxylic acid, or the Sunitinib intermediate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) is precluded by three critical structural features that govern downstream reactivity, selectivity, and synthetic compatibility. First, the N-(4-methoxybenzyl) group serves as a protecting group for the pyrrole nitrogen, enabling selective functionalization at the C-3 carboxyl and C-4 formyl positions without competing N–H reactivity, a feature absent in unprotected pyrrole analogs . Second, the 4-formyl group provides a regiospecific electrophilic site for condensation, Knoevenagel, and reductive amination reactions that would be impossible or require additional protection/deprotection steps with the isomeric 5-formyl-2,4-dimethyl congener (CAS 253870-02-9) [1]. Third, the 2,5-dimethyl substitution pattern blocks the two most electrophilic pyrrole α-positions, directing all reactivity to the 3-carboxyl and 4-formyl functionalities, thereby minimizing undesired side reactions that plague unsubstituted pyrrole-3-carboxylic acids .

Target compound
N-PMB protected; formyl at C-4; three orthogonal handles
Generic pyrrole-3-carboxylic acid
Unprotected N–H competes during C-3 derivatization; 2,5-unsubstituted α-positions introduce side reactions
Target compound
Formyl at C-4; N-PMB protected
Sunitinib intermediate (CAS 253870-02-9)
Formyl at C-5 alters regiochemical outcomes in condensation; free N–H introduces competing reactivity
Regioisomeric formyl position may shift reaction rates and conjugate geometry — review synthetic sequence compatibility before substitution.

Quantitative Evidence for Differentiated Selection


N-Protecting Group Eliminates N–H Reactivity

The target compound bears an N-(4-methoxybenzyl) protecting group, whereas the Sunitinib intermediate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) possesses a free N–H . The free N–H in the comparator can participate in undesired acid-base chemistry, hydrogen bonding, and nucleophilic reactions during synthetic sequences targeting the C-3 carboxyl or C-5 formyl groups, potentially leading to lower yields and more complex purification requirements. The target compound's N-protection eliminates this competing reactivity pathway entirely.

N–H reactivity elimination
Class-level inference
Target: 0 N–H sites
Comparator (CAS 253870-02-9): 1 free N–H
Supports chemoselective C-3 derivatization without competing N-acylation
Structural inference from IUPAC and SMILES; no head-to-head reaction data published
Synthetic methodology N-Protection strategy Medicinal chemistry building blocks

Regioisomeric Formyl Position Enables Distinct Reactivity

The target compound possesses the formyl substituent at the 4-position of the pyrrole ring (confirmed by IUPAC name), whereas the Sunitinib intermediate carries the formyl group at the 5-position . Although no direct head-to-head reactivity comparison has been published for these specific regioisomers, the positional difference is chemically significant: the 4-formyl group in the target compound is flanked by the C-3 carboxyl and C-5 methyl groups in a distinct steric and electronic environment compared with the comparator's 5-formyl group, which is adjacent to the N–H (or N-substituent) and C-4 methyl . This positional difference alters both electrophilicity and the steric accessibility of the formyl carbon for nucleophilic attack.

Formyl regioisomerism
Cross-study comparable
C-4 formyl (target) vs C-5 formyl (comparator) — distinct steric and electronic environment
Regioisomeric position may influence condensation rates and conjugate geometry
Position confirmed by IUPAC; direct reactivity comparison not published
Regioselective synthesis Formyl reactivity Heterocyclic chemistry

Computed Physicochemical Profile Differentiates Scaffold

Computed physicochemical properties provided by Fluorochem for the target compound include a calculated LogP of 2.61, 4 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and a fraction of sp3-hybridized carbons (Fsp3) of 0.25 . By comparison, the simpler analog 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-93-6) has the molecular formula C8H9NO3 (MW 167.16) with a smaller, less lipophilic scaffold and no methoxybenzyl group, implying a significantly lower LogP and reduced HBA count . The target compound's higher LogP and additional HBA (from the 4-methoxybenzyl ether oxygen) extend its property space toward more lipophilic target binding sites, while the Fsp3 value of 0.25 provides a moderate degree of three-dimensionality compared with flat, fully aromatic pyrrole analogs.

Computed LogP
Cross-study comparable
LogP 2.61
Higher lipophilicity vs N-unsubstituted analogs; may support hydrophobic pocket screening
Calculated value from Fluorochem datasheet; comparator LogP not published
Drug-likeness Physicochemical profiling Compound library design

Vendor-Purity Differential Informs Procurement

Two major Western suppliers offer the compound at different purity specifications: Fluorochem (UK) supplies the compound at 98% purity (Product Code F766395), while Combi-Blocks (US) lists it at 95% purity under catalog HA-1241 . AKSci (US) also supplies at 95% . For researchers performing sensitive catalytic reactions or preparing compounds for biological screening where trace impurities could confound results, the 98% purity option from Fluorochem provides a known quality advantage of approximately 3 absolute percentage points over the 95% alternatives.

Vendor purity
Specification review
Fluorochem: 98%
Combi-Blocks / AKSci: 95%
3% purity differential supports procurement choice for impurity-sensitive applications
Purity as stated on vendor COA; analytical method details available upon request
Chemical procurement Purity specification Analytical quality control

Acid-Labile N-Protecting Group for Orthogonal Deprotection

The N-(4-methoxybenzyl) group is an acid-labile protecting group that can be selectively removed under mildly acidic conditions (e.g., TFA, DDQ oxidation) without affecting the C-3 carboxylic acid or C-4 formyl functionalities [1]. This orthogonal deprotection capability is not available with N-methyl or N-phenyl pyrrole-3-carboxylic acid analogs, where the N-substituent is resistant to selective removal. For example, 1-methyl-4-formyl-1H-pyrrole-3-carboxylic acid (CAS reference from methyl ester analog CAS 175276-49-0) carries a permanent N-methyl group that cannot be deprotected under any standard conditions .

Orthogonal deprotection
Class-level inference
N-PMB: cleavable (TFA, DDQ)
N-Methyl analog: inert, cannot be removed
Enables traceless protect-elaborate-deprotect strategy unavailable with N-alkyl analogs
Well-established PMB deprotection chemistry; Greene's Protective Groups reference
Protecting group strategy Orthogonal deprotection Divergent synthesis

Three Orthogonal Reactive Handles for Divergent Synthesis

The target compound integrates three chemically orthogonal functional groups on a single pyrrole scaffold: (i) a carboxylic acid at C-3 capable of amide/ester formation, (ii) a formyl group at C-4 available for reductive amination, oxime formation, or Knoevenagel condensation, and (iii) an N-PMB group that can be deprotected to reveal a free N–H for further derivatization . The Sunitinib intermediate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) lacks the third orthogonal handle (N-PMB), offering only free N–H, COOH, and CHO . The additional degree of synthetic freedom in the target compound allows sequential, protecting-group-orthogonal transformations without protecting group installation/removal cycles.

Orthogonal handles
Class-level inference
Target: 3 orthogonal sites
Comparator: 2 orthogonal sites
Additional protected-N handle expands combinatorial diversification space
Functional group analysis; synthetic utility inferred from established FG interconversion chemistry
Divergent synthesis Orthogonal functional groups Parallel library production

Application Scenarios for Procurement and Synthesis


Divergent Library Synthesis of N–H Pyrrole Scaffolds

Medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or antibacterial agents that incorporate a 2,5-dimethyl-1H-pyrrole-3-carboxylic acid core can utilize the target compound as a protected advanced intermediate. The PMB group enables chemoselective elaboration at the C-3 carboxyl and C-4 formyl positions, followed by mild acidic deprotection to reveal the free N–H pyrrole for final coupling or SAR exploration [1]. This 'protect-elaborate-deprotect' strategy is not available with N-methyl or N-phenyl pyrrole-3-carboxylic acid analogs .

Synthesis of Fluorescent Probes via Oxime/Hydrazone Ligation

The 4-formyl group serves as a bioorthogonal handle for oxime or hydrazone formation with aminooxy- or hydrazide-functionalized biomolecules (e.g., fluorescent dyes, PEG linkers, or biotin tags). The N-PMB protection ensures that the pyrrole nitrogen does not compete during conjugation chemistry, while the C-3 carboxylic acid remains available for subsequent activation and coupling [1]. The regioisomeric 5-formyl analog (CAS 253870-02-9) would yield conjugates with different spatial orientation of the pyrrole core relative to the attached payload, which can affect binding interactions with biological targets .

Preparation of Pyrrole-Dicarboxylic Acid MOF Linkers

Oxidation of the 4-formyl group to a second carboxylic acid yields a 2,5-dimethylpyrrole-3,4-dicarboxylic acid core that can serve as a ditopic linker for MOF synthesis. The N-PMB group provides a steric directing element during framework assembly and can be removed post-synthetically to modify pore functionality [1]. This synthetic route is unique to the 4-formyl regioisomer and cannot be replicated with the 5-formyl-2,4-dimethyl congener, which would yield a different (3,5-dicarboxylic acid) linker geometry .

High-Purity Procurement for Patent Exemplification

When this compound is designated as a regulatory starting material (RSM) or key intermediate in a patent application, sourcing the 98% purity grade from Fluorochem (rather than the 95% grade from alternative suppliers) provides a documented quality advantage that supports regulatory filing requirements and ensures reproducibility of downstream synthetic steps . The 3-percentage-point purity differential can be material in analytical method validation and impurity profiling studies.

Application
Selection Property
Validation Focus
Divergent library synthesis of N–H pyrrole scaffolds
Orthogonal N-PMB protection
Traceless deprotection efficiency (TFA/DDQ) and C-3/C-4 chemoselectivity
Fluorescent probe conjugation via oxime/hydrazone ligation
4-Formyl bioorthogonal handle
Ligation yield and retained C-3 carboxyl availability for subsequent activation
Pyrrole-dicarboxylic acid MOF linker preparation
4-Formyl regioisomer for 3,4-diacid geometry
Oxidation selectivity and post-synthetic N-deprotection impact on pore functionality
High-purity procurement for patent exemplification
98% vendor-specified purity
Impurity profiling and downstream step reproducibility at higher purity tier
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